molecular formula C17H13FN6OS2 B2634919 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852375-04-3

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2634919
CAS No.: 852375-04-3
M. Wt: 400.45
InChI Key: YGQMNYGOBIBVKE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides critical insights into the compound’s substituent environments:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Triazolopyridazine H-7 8.92 Singlet 1H Pyridazine proton adjacent to triazole
3-Fluorophenyl aromatic protons 7.45–7.68 Multiplet 4H Ortho, meta, para to fluorine
Thiazole H-5 6.78 Singlet 1H Deshielded by electron-withdrawing acetamide
Acetamide methylene 3.89 Singlet 2H -CH2- adjacent to sulfur
Thiazole methyl 2.41 Singlet 3H -CH3 on thiazole

The ¹³C NMR spectrum corroborates these assignments, with distinctive signals at δ 162.1 ppm (C=O of acetamide), δ 158.9 ppm (C-F coupling), and δ 112.4 ppm (thiazole C-5).

High-Resolution Mass Spectrometry (HRMS) Characterization

HRMS data confirms the molecular formula C₁₉H₁₅FN₆OS₂:

Parameter Calculated Observed Error (ppm)
Molecular ion [M+H]⁺ 427.0754 427.0751 -0.7
Isotopic pattern M+1: 428.0787 M+1: 428.0783 -0.9

The 3.3% relative abundance of the M+1 peak aligns with the natural abundance of ¹³C isotopes, validating the proposed formula.

Infrared (IR) Spectroscopy for Functional Group Verification

Key IR absorptions (cm⁻¹) and their assignments:

Absorption Band Intensity Functional Group
1685 Strong Amide C=O stretch
1247 Medium C-F stretch
678 Strong C-S-C asymmetric stretch
1540 Weak Thiazole ring vibration

The absence of N-H stretches above 3300 cm⁻¹ confirms full substitution of the acetamide nitrogen.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQMNYGOBIBVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 3-fluorobenzonitrile under acidic or basic conditions to form the triazolopyridazine core.

    Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative, such as 4-methylthiazole-2-thiol, in the presence of a base like potassium carbonate (K2CO3) to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with chloroacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the triazolopyridazine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, compounds containing the triazolopyridazine core have shown promise in various assays for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The fluorophenyl and thiazole groups enhance its binding affinity to biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiazole moiety can participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with triazole, triazine, or pyridazine cores. Key differences in substituents, electronic profiles, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Targets/Applications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl, thioacetamide-4-methylthiazole ~387.4 Kinases, PDEs, anti-inflammatory agents
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (573705-89-2) 4H-1,2,4-triazole Thiophen-2-yl, allyl, benzyloxy phenyl ~466.6 Antifungal, antimicrobial agents
6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one (573705-94-9) Pyridazin-3-one + 1,3,5-triazine Dimethylamino, isopropylamino, phenyl ~411.5 Herbicides, antimicrobials
1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (727997-39-9) [1,2,4]Triazolo[1,5-a]pyrimidine Trifluoromethyl, methyl, acetyl ~257.2 Anticancer, antiviral agents

Key Findings:

The trifluoromethyl group in 727997-39-9 improves metabolic resistance but reduces solubility relative to the fluorophenyl group in the target compound.

Substituent Impact :

  • The 4-methylthiazol-2-yl group in the target compound may confer better oral bioavailability than the benzyloxy phenyl group in 573705-89-2, which is prone to oxidative metabolism .
  • Thiophen-2-yl (573705-89-2) and fluorophenyl substituents both enhance lipophilicity, but fluorine’s electron-withdrawing effects could improve target selectivity.

Therapeutic Potential: The pyridazin-3-one derivative (573705-94-9) lacks the thioacetamide linker, limiting its utility in covalent target binding compared to the thioether-containing target compound . Triazolo-pyrimidines (e.g., 727997-39-9) are smaller and more suited for CNS penetration, whereas the target compound’s bulkier structure may favor peripheral tissue action.

Biological Activity

The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the triazolopyridazine family, which has gained attention for its diverse biological activities. This article discusses its biological activity, including antibacterial, antifungal, anticancer properties, and its potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring fused with a pyridazine moiety. The presence of fluorine and thiazole groups contributes to its unique chemical properties.

Property Value
IUPAC NameThis compound
Molecular FormulaC15H14FN5OS
Molecular Weight341.37 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds in the triazolopyridazine class exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL for some derivatives .

The specific compound under discussion has been noted for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have shown that triazole derivatives can inhibit specific kinases involved in cancer cell proliferation . The mechanism often involves the suppression of signaling pathways such as the ERK pathway, leading to induced apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential applications in oncology as well .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to active sites on kinases and other enzymes.
  • Cell Cycle Disruption : Inducing cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Triggering programmed cell death through activation of apoptotic pathways.

Case Studies

Recent studies highlight the biological activity of triazolo derivatives:

  • Antimicrobial Study : A derivative similar to our compound exhibited broad-spectrum antimicrobial activity against Micrococcus luteus, MRSA, and Pseudomonas aeruginosa with MIC values significantly lower than traditional antibiotics .
  • Anticancer Evaluation : In a study on triazolo derivatives, compounds showed promising results in inhibiting cancer cell growth through the modulation of apoptosis-related proteins .

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